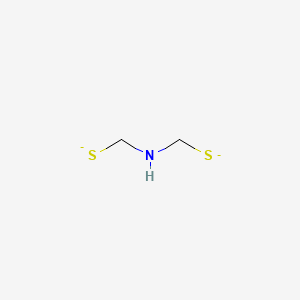
Iminodimethanethiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iminodimethanethiolate is a thiolate anion.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Iminodimethanethiolate has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, certain synthesized derivatives have demonstrated significant activity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells, indicating their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Research indicates that these compounds can modulate key signaling pathways associated with cancer cell survival and growth, thus offering a promising avenue for drug development .
Materials Science
Synthesis of Nanomaterials
this compound is utilized in the synthesis of nanomaterials, particularly in creating metal sulfide nanoparticles. These nanoparticles have applications in catalysis, electronics, and photonics. The ability to control the size and morphology of these nanoparticles through the use of this compound as a precursor has been a significant focus of research .
Corrosion Inhibition
In materials science, this compound has been explored as a corrosion inhibitor for metals. Its thiol groups can form protective layers on metal surfaces, reducing the rate of corrosion in harsh environments. This property is particularly valuable in industries where metal integrity is critical, such as aerospace and marine engineering .
Environmental Applications
Heavy Metal Remediation
this compound shows promise in environmental applications, particularly in the remediation of heavy metal contamination. The compound can chelate heavy metals, facilitating their removal from contaminated water sources. This application is crucial for addressing pollution in aquatic environments and ensuring safe drinking water .
Biodegradation Studies
Research into the biodegradation of this compound and its derivatives has highlighted their potential for use in bioremediation strategies. Understanding how these compounds break down in environmental conditions can lead to more effective methods for managing chemical pollutants .
Case Studies
Propriétés
Formule moléculaire |
C2H5NS2-2 |
|---|---|
Poids moléculaire |
107.2 g/mol |
Nom IUPAC |
(sulfidomethylamino)methanethiolate |
InChI |
InChI=1S/C2H7NS2/c4-1-3-2-5/h3-5H,1-2H2/p-2 |
Clé InChI |
UQYHHBYNPBMDEF-UHFFFAOYSA-L |
SMILES |
C(NC[S-])[S-] |
SMILES canonique |
C(NC[S-])[S-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















